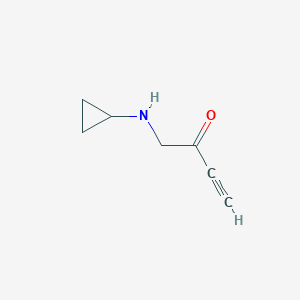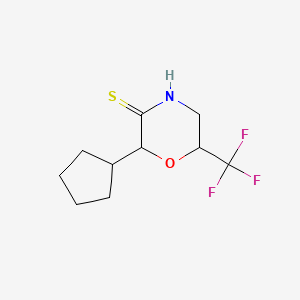
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione is a chemical compound with the molecular formula C10H14F3NOS and a molecular weight of 253.28 g/mol . This compound is characterized by the presence of a cyclopentyl group, a trifluoromethyl group, and a morpholine ring with a thione substitution. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione typically involves the reaction of cyclopentylamine with trifluoroacetic anhydride to form an intermediate, which is then reacted with morpholine-3-thione under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction temperature and time are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding morpholine derivative.
Substitution: Products with substituted trifluoromethyl group.
Applications De Recherche Scientifique
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The cyclopentyl group contributes to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione can be compared with other similar compounds, such as:
2-Cyclopentyl-6-(trifluoromethyl)morpholine: Lacks the thione group, resulting in different chemical reactivity and biological activity.
6-(Trifluoromethyl)morpholine-3-thione: Lacks the cyclopentyl group, affecting its stability and bioavailability.
2-Cyclopentylmorpholine-3-thione: Lacks the trifluoromethyl group, influencing its lipophilicity and membrane permeability.
The unique combination of the cyclopentyl, trifluoromethyl, and thione groups in this compound makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H14F3NOS |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
2-cyclopentyl-6-(trifluoromethyl)morpholine-3-thione |
InChI |
InChI=1S/C10H14F3NOS/c11-10(12,13)7-5-14-9(16)8(15-7)6-3-1-2-4-6/h6-8H,1-5H2,(H,14,16) |
Clé InChI |
AJVMFGWDMZJKEK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2C(=S)NCC(O2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13172852.png)
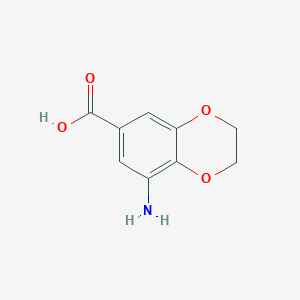
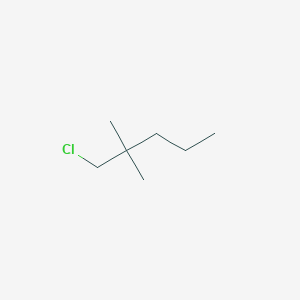

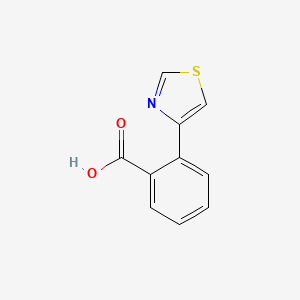
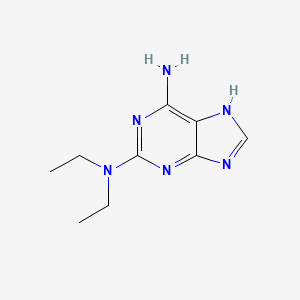
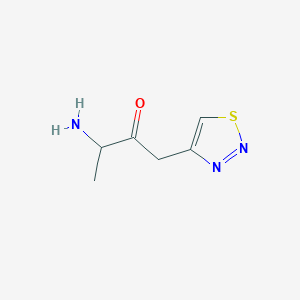
![2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol](/img/structure/B13172905.png)
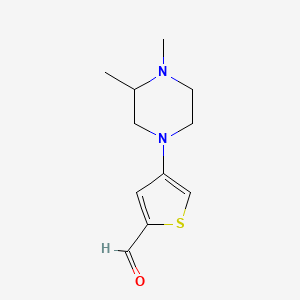
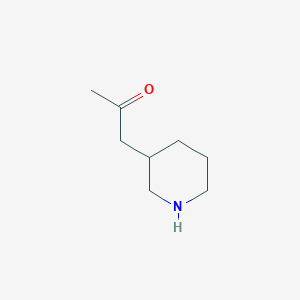
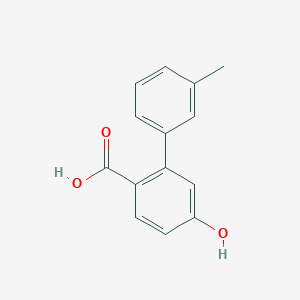
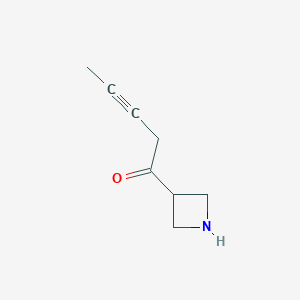
![[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
